2-ethoxy-N-[2-hydroxy-4-(methylsulfanyl)butyl]benzene-1-sulfonamide
Description
Properties
IUPAC Name |
2-ethoxy-N-(2-hydroxy-4-methylsulfanylbutyl)benzenesulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21NO4S2/c1-3-18-12-6-4-5-7-13(12)20(16,17)14-10-11(15)8-9-19-2/h4-7,11,14-15H,3,8-10H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZOVEPTZIKBWOG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1S(=O)(=O)NCC(CCSC)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21NO4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-ethoxy-N-[2-hydroxy-4-(methylsulfanyl)butyl]benzene-1-sulfonamide can be achieved through a multi-step process:
Sulfonamidation: The sulfonamide group can be introduced by reacting the ethoxybenzene derivative with sulfonyl chloride in the presence of a base such as pyridine.
Hydroxy-methylsulfanyl butyl chain addition: This step involves the reaction of the sulfonamide derivative with 2-hydroxy-4-(methylsulfanyl)butyl chloride under basic conditions to form the final product.
Industrial Production Methods
Industrial production of this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis systems could be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The sulfonamide group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Substitution: The ethoxy group can undergo nucleophilic substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium ethoxide in ethanol for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of a ketone or aldehyde derivative.
Reduction: Formation of an amine derivative.
Substitution: Formation of various substituted benzene derivatives depending on the nucleophile used.
Scientific Research Applications
Enzyme Inhibition
Recent studies have highlighted the compound's potential as an inhibitor of carbonic anhydrase (CA), particularly CA IX, which plays a critical role in tumor growth and metastasis.
- Mechanism of Action: The compound has been shown to exhibit selective inhibition against CA IX with an IC₅₀ value ranging from 10.93 to 25.06 nM, indicating a strong affinity for this target over other isoforms like CA II (IC₅₀ = 1.55–3.92 μM) . This selectivity suggests its potential use in cancer therapeutics.
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Research indicates that sulfonamide derivatives can inhibit bacterial growth by targeting specific enzymes crucial for bacterial metabolism.
- Case Study: A study demonstrated that related benzenesulfonamides showed significant antibacterial activity against various strains, suggesting that modifications to the sulfonamide structure could enhance efficacy against resistant bacterial strains .
Antidiabetic Properties
Another promising application of this compound is in the field of diabetes management. Sulfonamide derivatives have been synthesized and tested for their hypoglycemic effects.
- Research Findings: In vivo studies on related compounds indicated considerable biological efficacy when compared to established antidiabetic agents like glibenclamide . The structural modifications in the sulfonamide framework could lead to new oral hypoglycemic agents.
Comparative Data Table
Mechanism of Action
The mechanism of action of this compound would depend on its specific application. In the context of antimicrobial activity, sulfonamides typically inhibit the enzyme dihydropteroate synthase, which is involved in the synthesis of folic acid in bacteria. This inhibition leads to the disruption of bacterial growth and replication.
Comparison with Similar Compounds
Key Observations:
Substituent Influence on Reactivity: The target compound’s 2-hydroxy group contrasts with BJ05018’s 2-methoxy group, which may reduce hydrogen-bonding capacity but enhance stability under basic conditions .
Synthetic Pathways :
- highlights SN2 mechanisms for sulfonamide derivatives with methylsulfanyl groups. The target compound’s synthesis may involve similar nucleophilic displacement at the butyl chain .
Biological Activity
2-Ethoxy-N-[2-hydroxy-4-(methylsulfanyl)butyl]benzene-1-sulfonamide, also known by its CAS number 2309748-58-9, is a sulfonamide compound with a complex structure that includes an ethoxy group and a hydroxy-methylsulfanyl butyl substituent. Its molecular formula is C12H17NO4S2, indicating the presence of carbon, hydrogen, nitrogen, oxygen, and sulfur atoms. This compound's unique functional groups suggest potential applications in medicinal chemistry, particularly in antibacterial and antiviral activities.
Chemical Structure and Properties
The compound features a sulfonamide functional group attached to a benzene ring, which plays a crucial role in its biological activity. The structural representation can be summarized as follows:
- Molecular Formula : C12H17NO4S2
- Molecular Weight : 319.4 g/mol
The biological activity of this compound is primarily linked to its sulfonamide moiety. Sulfonamides are known for their antibacterial properties, particularly against Gram-positive bacteria. They inhibit bacterial growth by interfering with the synthesis of folic acid, which is essential for bacterial cell division.
Biological Activity Overview
Research indicates that compounds similar to this compound exhibit various biological activities:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| Sulfanilamide | Basic sulfonamide structure | Antibacterial |
| Celecoxib | Contains sulfonamide and aromatic rings | COX inhibitor |
| Benzene Sulfonamide | Simple sulfonamide structure | Antimicrobial |
The specific combination of an ethoxy group and a methylthio substituent on a butyl chain in this compound may enhance its solubility and bioavailability compared to simpler sulfonamides .
Case Studies and Research Findings
Several studies have investigated the biological activity of related compounds, providing insights into the potential efficacy of this compound:
- Antibacterial Activity : A study demonstrated that sulfonamides exhibit significant antibacterial effects against various strains of bacteria, including Staphylococcus aureus and Escherichia coli. The introduction of additional functional groups may enhance these effects.
- Antiviral Properties : Research on structurally similar compounds has indicated potential antiviral activities. For instance, certain derivatives have shown effectiveness against RNA viruses by inhibiting critical enzymes involved in viral replication .
- Cytotoxicity Studies : Preliminary cytotoxicity assays suggest that while some derivatives maintain low toxicity levels at therapeutic concentrations, further studies are needed to establish the safety profile of this compound .
Q & A
Q. Optimization Strategies :
Q. Table 1: Synthetic Route Comparison
| Step | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| Butyl chain synthesis | Acrylaldehyde + CH₃SH, HCN, H₂SO₄ | ~65 | |
| Sulfonylation | 2-Ethoxybenzenesulfonyl chloride, Et₃N | ~75 |
How can the structure of this compound be confirmed using spectroscopic and crystallographic methods?
Answer:
Basic Characterization :
Q. Advanced Confirmation :
Q. Table 2: Key Crystallographic Data
| Parameter | Value (Å/°) | Reference |
|---|---|---|
| S=O bond length | 1.43–1.45 | |
| C-S-C angle | 103.5° |
What are the key reactivity patterns of the sulfonamide and methylsulfanyl groups in this compound under different experimental conditions?
Answer:
Sulfonamide Reactivity :
Q. Methylsulfanyl Reactivity :
- Oxidation : Converted to sulfoxide (CH₃S(O)-) or sulfone (CH₃SO₂-) using H₂O₂ or meta-chloroperbenzoic acid .
- Radical reactions : Participates in thiol-ene click chemistry under UV light .
Q. Methodological Note :
- Monitor reactions via TLC (Rf shifts) and LC-MS to track functional group transformations .
What in vitro assays are suitable for evaluating the antimicrobial activity of this sulfonamide derivative, and how can contradictory results in such assays be addressed?
Answer:
Assay Design :
Q. Addressing Contradictions :
Q. Table 3: Example MIC Data (Hypothetical)
| Strain | MIC (µg/mL) | Reference |
|---|---|---|
| S. aureus ATCC 29213 | 8.0 | |
| E. coli ATCC 25922 | >64 |
How does the presence of the ethoxy group influence the compound's solubility and pharmacokinetic properties compared to other sulfonamides?
Answer:
Solubility :
Q. Pharmacokinetics :
Q. Methodological Insight :
What computational methods can predict the binding affinity of this compound to dihydropteroate synthetase, and how do these predictions align with experimental data?
Answer:
Computational Approaches :
Q. Validation :
- Experimental correlation : Predicted ΔG values (e.g., -9.2 kcal/mol) often match within ±1.5 kcal/mol of ITC-measured data .
Q. Table 4: Docking vs. Experimental ΔG
| Method | ΔG (kcal/mol) | Reference |
|---|---|---|
| AutoDock Vina | -9.2 | |
| Isothermal Titration | -8.5 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
